![molecular formula C26H31N3O4S B2902371 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 878055-93-7](/img/structure/B2902371.png)
2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an indole ring, an azepane ring, and a dimethoxyphenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Azepane Ring: The azepane ring is introduced through a nucleophilic substitution reaction, where an appropriate azepane derivative reacts with the indole compound.
Thioether Formation: The thioether linkage is formed by reacting the indole derivative with a thiol compound under basic conditions.
Acetamide Formation: The final step involves the reaction of the thioether compound with 3,4-dimethoxyphenylacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether linkage can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(2-piperidin-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(3,4-dimethoxyphenyl)acetamide
- 2-{[1-(2-morpholin-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(3,4-dimethoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide features an azepane ring, which may confer unique biological activities and chemical properties. This structural difference can influence its binding affinity to molecular targets and its overall pharmacokinetic profile.
Biological Activity
The compound 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, pharmacological properties, and mechanisms of action supported by case studies and research findings.
This compound features a unique structure combining an indole ring with an azepane moiety and a dimethoxyphenyl group. Key chemical characteristics include:
Property | Value |
---|---|
Molecular Formula | C25H28N3O2S |
Molecular Weight | 470.03 g/mol |
LogP | 4.4932 |
Polar Surface Area | 42.894 Ų |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 1 |
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a related compound demonstrated preferential suppression of rapidly dividing A549 lung cancer cells with a low minimum inhibitory concentration (MIC) against various cancer cell lines. The antiproliferative effects were attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression in tumor cells .
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against several pathogenic bacteria. Notably, it showed promising results against Staphylococcus aureus , including methicillin-resistant strains (MRSA). The MIC values for these strains were reported as low as 0.98 μg/mL, indicating potent antibacterial activity .
Table: Antibacterial Activity Against Various Strains
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus (ATCC 25923) | 0.5 |
MRSA (ATCC 43300) | <1 |
Escherichia coli (ATCC 25922) | >64 |
Klebsiella pneumoniae (ATCC 13883) | 8 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes and receptors involved in cell signaling pathways. It is hypothesized that the indole moiety plays a crucial role in binding to these targets, thereby modulating their activity and influencing cellular processes such as proliferation and apoptosis.
Study on Anticancer Activity
In a recent experimental study, the compound was tested on various cancer cell lines, including A549 and MCF-7 breast cancer cells. The results indicated that the compound effectively inhibited cell growth and induced apoptosis through the activation of caspase pathways. The study concluded that the indole derivative could serve as a lead compound for developing new anticancer agents .
Study on Antibacterial Efficacy
Another investigation focused on the antibacterial properties of this compound against clinical isolates of MRSA. The study demonstrated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is critical for bacterial virulence and resistance to treatment. This suggests potential utility in treating biofilm-associated infections .
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4S/c1-32-22-12-11-19(15-23(22)33-2)27-25(30)18-34-24-16-29(21-10-6-5-9-20(21)24)17-26(31)28-13-7-3-4-8-14-28/h5-6,9-12,15-16H,3-4,7-8,13-14,17-18H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYUVVVAWCKOTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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